3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan
CAS No.:
Cat. No.: VC13781768
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O |
|---|---|
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 3-methyl-3,5,6,7-tetrahydro-2H-cyclopenta[f][1]benzofuran |
| Standard InChI | InChI=1S/C12H14O/c1-8-7-13-12-6-10-4-2-3-9(10)5-11(8)12/h5-6,8H,2-4,7H2,1H3 |
| Standard InChI Key | GVWKHGHCSBQTDZ-UHFFFAOYSA-N |
| SMILES | CC1COC2=C1C=C3CCCC3=C2 |
| Canonical SMILES | CC1COC2=C1C=C3CCCC3=C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a bicyclic framework comprising a furan ring fused to an indene system, with a methyl group at the 3-position. The planar aromatic system of the furan moiety is conjugated with the indeno group, creating a rigid, lipophilic structure. X-ray crystallography data for analogous indeno-furan derivatives suggest a puckered conformation in the tetrahydro regions, which influences its stereoelectronic properties .
Spectroscopic Profiles
-
NMR Spectroscopy: -NMR spectra (CDCl) show characteristic signals at δ 1.25 ppm (d, 3H, J = 6.77 Hz) for the methyl group and δ 4.64 ppm (t, 1H) for the furan oxygen-proximal proton .
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 174.24 [M], with fragmentation patterns indicating loss of the methyl group (-15 u) and subsequent ring-opening .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 174.24 g/mol | |
| Boiling Point | Not reported | |
| LogP | 2.1 (predicted) | |
| Solubility | Insoluble in water; soluble in DCM, THF |
Synthetic Methodologies
Multi-Step Organic Synthesis
The primary route involves a three-step process:
-
Friedel-Crafts Acylation: Cyclopentadiene is acylated with methyl chloroformate to form a ketone intermediate .
-
Ring-Closing Metathesis: Using Grubbs catalyst, the ketone undergoes cyclization to generate the indeno core .
-
Hydrogenation: Palladium-catalyzed hydrogenation saturates the furan ring, yielding the tetrahydro derivative .
Reaction yields typically range from 65–78%, with purity >95% achieved via column chromatography .
Catalytic Innovations
Recent advances employ recyclable catalysts like TPAB (tetrapropylammonium bromide) to optimize cyclization efficiency. For example, TPAB-mediated reactions reduce reaction times from 24 hours to <6 hours while maintaining yields above 80% .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich furan ring undergoes nitration and sulfonation at the 5-position. Bromination with NBS (N-bromosuccinimide) selectively functionalizes the indeno moiety, as evidenced in the synthesis of 8-bromo derivatives .
Reduction and Oxidation
-
Catalytic Hydrogenation: Further reduction of the tetrahydrofuran ring remains challenging due to steric hindrance .
-
Oxidation: MnO oxidizes the methyl group to a carboxylic acid, enabling derivatization into amides or esters .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to melatonin receptor agonists, including Ramelteon impurities . Scalable synthesis (kg-scale) has been validated under GMP conditions .
Material Science
Its rigid structure is being explored in liquid crystal displays (LCDs), where it improves thermal stability ( = 120°C) .
Current Research Challenges
Synthetic Bottlenecks
Low yields in large-scale hydrogenation (≤50%) persist due to catalyst deactivation . Novel iridium-based catalysts are under investigation to address this .
Toxicity Profiling
Chronic exposure studies in zebrafish reveal hepatotoxicity at concentrations >100 µM, necessitating structural modifications for safer derivatives .
Future Directions
Catalytic Asymmetric Synthesis
Enantioselective routes using chiral BINOL-phosphoric acids could yield optically pure variants for CNS drugs .
Hybrid Molecules
Conjugation with NSAIDs (e.g., ibuprofen) may enhance anti-inflammatory efficacy while mitigating cytotoxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume